MRK-016

GABA receptor pharmacology functional selectivity allosteric modulation

Select MRK-016 for the strongest α5-GABAA inverse agonism (Emax=–55%), exceeding α5IA & L-655,708. Validated in LPS-induced neuroinflammation models with unique BDNF upregulation rescue. Its low 0.39 mg/kg Occ50 and consistent plasma EC50 (rat 15 ng/mL; monkey 21 ng/mL) minimize compound consumption for efficient CNS behavioral or PET occupancy studies. The definitive tool for discriminating α5-mediated synaptic plasticity and rapid antidepressant mechanisms.

Molecular Formula C17H20N8O2
Molecular Weight 368.4 g/mol
CAS No. 783331-24-8
Cat. No. B1676816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRK-016
CAS783331-24-8
Synonyms3-tBu-MMTMPT
3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)pyrazolo(1,5-d)(1,2,4)triazine
3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)pyrazolo(1,5-d)-(1,2,4)triazine
MRK 016
MRK-016
MRK016
Molecular FormulaC17H20N8O2
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C2=NN=CC3=C(C(=NN32)OCC4=NC=NN4C)C(C)(C)C
InChIInChI=1S/C17H20N8O2/c1-10-6-11(23-27-10)15-21-19-7-12-14(17(2,3)4)16(22-25(12)15)26-8-13-18-9-20-24(13)5/h6-7,9H,8H2,1-5H3
InChIKeyQYSYOGCIDRANAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MRK-016: Quantified In Vitro and In Vivo Properties for the α5-Selective GABAA Inverse Agonist (CAS 783331-24-8)


MRK-016 (CAS 783331-24-8) is a pyrazolotriazine-based negative allosteric modulator (inverse agonist) targeting the benzodiazepine binding site of GABAₐ receptors [1]. It exhibits subnanomolar to low nanomolar binding affinity (Ki = 0.77–1.4 nM) across human recombinant α1-, α2-, α3-, and α5-containing GABAₐ receptors but demonstrates functionally selective inverse agonist efficacy predominantly at the α5 subtype [2]. MRK-016 is orally bioavailable, CNS-penetrant, and was developed as a tool compound for probing α5-GABAₐ receptor pharmacology in cognition and neuropsychiatric research [3].

Why α5-GABAₐ Inverse Agonists Are Not Interchangeable: Functional Selectivity Determines Experimental Outcomes


The α5-GABAₐ inverse agonist class exhibits substantial heterogeneity in functional efficacy profiles, even among compounds with comparable binding affinities. MRK-016 demonstrates maximal inverse agonism at α5 (Emax = −55%) that significantly exceeds that of α5IA (−40%), while α5IA exhibits near-neutral efficacy at α3 (+3%) compared to MRK-016 (−9%) [1]. L-655,708 possesses weak partial inverse agonist efficacy across all four subtypes with only higher functional affinity for α5 [2], and TB-21007 displays a Ki selectivity profile (α5 Ki = 1.6 nM vs α1 Ki = 20 nM) distinct from MRK-016's near-equivalent binding affinities across subtypes . These divergent functional signatures preclude reliable substitution without altering experimental outcomes in hippocampal plasticity, cognitive behavioral assays, or neuroinflammation models. Generic replacement with a different α5 ligand risks fundamentally changing the degree of inverse agonism, α1/α2/α3 modulation, and consequently the pharmacological phenotype.

Quantitative Differentiation of MRK-016 (CAS 783331-24-8) from α5-GABAₐ Inverse Agonist Comparators


MRK-016 Exhibits Significantly Greater α5 Inverse Agonist Efficacy Than α5IA

MRK-016 produces substantially greater maximal inverse agonism at the α5 subtype compared to the prototypic α5-selective compound α5IA. In recombinant human α5β3γ2 receptors, MRK-016 exhibits an Emax of −55% relative to the EC₂₀ GABA response, whereas α5IA achieves only −40% efficacy [1]. Importantly, this increased α5 inverse agonism is not accompanied by comparable increases at α1, α2, or α3 subtypes, where MRK-016 maintains modest or neutral modulation [2].

GABA receptor pharmacology functional selectivity allosteric modulation

MRK-016 Demonstrates Superior LTP Enhancement in Hippocampal Slices Compared to α5IA

Consistent with its greater α5 inverse agonism, MRK-016 (100 nM) increased long-term potentiation (LTP) in mouse hippocampal slices to a greater extent than α5IA under identical experimental conditions [1]. This head-to-head electrophysiological comparison validates that the increased functional efficacy at α5 translates into enhanced synaptic plasticity, a cellular correlate of learning and memory [2].

synaptic plasticity hippocampal physiology long-term potentiation

MRK-016 Achieves 50% Brain Receptor Occupancy at Low Oral Doses in Rats and Rhesus Monkeys

MRK-016 demonstrates excellent CNS penetration and target engagement following oral administration. In rats, the dose required to produce 50% occupancy (Occ₅₀) of brain benzodiazepine binding sites was 0.39 mg/kg p.o., with a corresponding plasma EC₅₀ of 15 ng/mL [1]. This aligns closely with rhesus monkey data obtained via [¹¹C]flumazenil PET imaging, which yielded a plasma EC₅₀ of 21 ng/mL . Unlike L-655,708, which requires specialized sustained-release formulation to maintain α5-selective occupancy, MRK-016 achieves robust occupancy with standard oral dosing.

receptor occupancy CNS penetration in vivo pharmacology

MRK-016 Lacks Proconvulsant and Anxiogenic Liability at Doses Yielding >95% Occupancy

Despite its potent α5 inverse agonism, MRK-016 demonstrates a favorable safety profile in preclinical rodent models. In mice, chronic oral dosing at 30 mg/kg for 20 days did not induce seizures, nor did 10 mg/kg i.p. potentiate pentylenetetrazole-induced convulsions [1]. In rats, doses achieving >95% benzodiazepine binding site occupancy produced no overt anxiogenic-like effects in behavioral assays . This contrasts with earlier α5-preferring compounds that exhibited proconvulsant activity at high occupancy levels, highlighting MRK-016's therapeutic window.

safety pharmacology behavioral toxicology GABAergic adverse effects

MRK-016 Rescues LPS-Induced Memory Deficits and Upregulates Hippocampal BDNF Despite Elevated Aβ

In a clinically relevant neuroinflammatory model, MRK-016 protected against lipopolysaccharide (LPS)-induced deficits in memory acquisition and consolidation in a hippocampus-dependent contextual fear conditioning paradigm [1]. Notably, this cognitive rescue occurred despite elevations in hippocampal amyloid-β (Aβ) levels, and was associated with restoration of hippocampal brain-derived neurotrophic factor (BDNF) expression [2]. This phenotype distinguishes MRK-016 from α5IA, which shows neuroprotective effects against Aβ₁₋₄₂-induced cell loss but does not share the same BDNF-linked memory consolidation rescue profile [3].

neuroinflammation Alzheimer's disease model BDNF signaling

Critical Procurement Note: Human Tolerability Limitations Preclude Translational Applications in Elderly Populations

A critical differentiation relevant to procurement decisions is MRK-016's documented poor tolerability in elderly human subjects. While well tolerated in young males (maximal tolerated single dose = 5 mg, corresponding to ~75% occupancy), MRK-016 was poorly tolerated in elderly subjects even at 0.5 mg [1]. This tolerability issue, combined with variable human pharmacokinetics (human t₁/₂ ≈ 3.5 h vs preclinical species t₁/₂ = 0.3–0.5 h), precluded its further clinical development [2]. Researchers planning translational studies involving aged animal models or considering eventual human applications should weigh this known limitation against the compound's robust preclinical efficacy profile.

clinical pharmacology translational research tolerability

Validated Research Applications for MRK-016 Based on Quantitative Evidence


Maximal α5-GABAₐ Inverse Agonism Required: Hippocampal LTP and Cognitive Enhancement Studies

MRK-016 is the optimal choice when experimental objectives demand maximal α5-mediated disinhibition. With Emax = −55% at α5 (vs α5IA at −40%) and superior LTP enhancement in hippocampal slices, MRK-016 provides the strongest signal for investigating α5-dependent synaptic plasticity [1]. This makes it particularly suitable for ex vivo electrophysiology, in vivo Morris water maze cognitive testing (effective at 0.3–3 mg/kg p.o.), and studies where robust α5 inverse agonism is required to overcome basal GABAergic tone [2].

Neuroinflammatory Cognitive Deficit Models with Aβ and BDNF Endpoints

For studies employing LPS-induced neuroinflammation as a cognitive impairment model, MRK-016 offers validated efficacy in rescuing memory acquisition and consolidation deficits [1]. Its ability to upregulate hippocampal BDNF expression despite elevated Aβ levels distinguishes it from α5IA, which demonstrates neuroprotective but not consolidation-rescue effects in Aβ challenge models [2]. Researchers investigating the BDNF signaling axis downstream of α5-GABAₐ modulation should prioritize MRK-016.

High-Throughput In Vivo CNS Pharmacology with Predictable Cross-Species Occupancy

MRK-016's low Occ₅₀ (0.39 mg/kg p.o. in rats) and consistent plasma EC₅₀ values across rat (15 ng/mL) and rhesus monkey (21 ng/mL) enable efficient in vivo study design with minimized compound consumption [1]. Unlike L-655,708, which requires specialized sustained-release formulation to maintain α5-selective occupancy, MRK-016 achieves robust brain penetration and target engagement with standard oral dosing, facilitating high-throughput behavioral pharmacology or PET imaging studies [2].

Antidepressant-Like Activity Screening in Rapid-Acting Antidepressant Paradigms

MRK-016 has been demonstrated to produce rapid, ketamine-like antidepressant effects in animal models of depression, and its antidepressant-like actions were shown to be blocked by NMDA receptor antagonism [1]. For researchers screening putative rapid-acting antidepressants or investigating the GABAergic-glutamatergic crosstalk underlying antidepressant response, MRK-016 serves as a validated positive control and mechanistic probe with a defined NMDA receptor-dependent mechanism [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for MRK-016

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.